molecular formula C5H7NaO3 B1588181 Sodium 3-ethoxy-3-oxoprop-1-en-1-olate CAS No. 58986-28-0

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Cat. No.: B1588181
CAS No.: 58986-28-0
M. Wt: 138.10 g/mol
InChI Key: ITWVTNYFGKFDGE-UHFFFAOYSA-M
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Scientific Research Applications

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate has several scientific research applications:

Mechanism of Action

The specific mechanism of action of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate would depend on its use in a particular chemical reaction. As a precursor in the synthesis of malonic acid and formylacetate, it likely undergoes reactions involving its ethoxy and oxo groups .

Safety and Hazards

The safety data for Sodium 3-ethoxy-3-oxoprop-1-en-1-olate indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Chemical Reactions Analysis

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, ethyl formate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate can be compared with similar compounds such as:

These compounds share similar structures and reactivity but may differ in specific properties such as solubility, melting point, and reactivity under different conditions. This compound is unique in its specific applications and reactivity profile.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-ethoxy-3-oxoprop-1-en-1-olate involves the condensation of ethyl acetoacetate with ethyl orthoformate, followed by the addition of sodium ethoxide to form the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Ethyl orthoformate", "Sodium ethoxide" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with ethyl orthoformate in the presence of a base catalyst to form the intermediate, ethyl 3-ethoxy-3-oxopropionate.", "Step 2: Sodium ethoxide is added to the reaction mixture to form the final product, Sodium 3-ethoxy-3-oxoprop-1-en-1-olate." ] }

CAS No.

58986-28-0

Molecular Formula

C5H7NaO3

Molecular Weight

138.10 g/mol

IUPAC Name

sodium;3-ethoxy-3-oxoprop-1-en-1-olate

InChI

InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1

InChI Key

ITWVTNYFGKFDGE-UHFFFAOYSA-M

Isomeric SMILES

CCOC(=O)/C=C/O

SMILES

CCOC(=O)C=C[O-].[Na+]

Canonical SMILES

CCOC(=O)C=C[O-].[Na+]

58986-28-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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